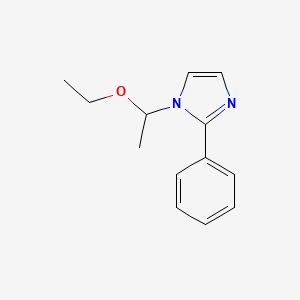

1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole

Description

1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole is a substituted imidazole derivative characterized by a phenyl group at the 2-position and a 1-ethoxyethyl substituent at the 1-position of the imidazole ring. The ethoxyethyl group introduces steric bulk and ether-based solubility, while the phenyl group contributes to aromatic π-π interactions and electronic effects.

Properties

CAS No. |

112655-16-0 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

1-(1-ethoxyethyl)-2-phenylimidazole |

InChI |

InChI=1S/C13H16N2O/c1-3-16-11(2)15-10-9-14-13(15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |

InChI Key |

GYWKOHGDAZOGQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)N1C=CN=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole typically involves the reaction of 2-phenyl-1H-imidazole with ethyl vinyl ether in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 2-phenyl-1H-imidazole and ethyl vinyl ether.

Catalyst: Acid catalyst (e.g., sulfuric acid).

Reaction Conditions: The reaction is conducted at a temperature range of 50-80°C and under an inert atmosphere to prevent unwanted side reactions.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole products.

Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conducted at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, amines, thiols; reactions carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Substituent variations in imidazole derivatives significantly influence their chemical and physical properties. Key analogs include:

Key Observations :

- The ethoxyethyl group in the target compound contrasts with bulky iridium complexes (used in OLEDs) and aromatic naphthyl groups (fluorescence) .

- Furan-containing analogs (e.g., from ) exhibit tunable optical properties due to conjugation, whereas the ethoxyethyl group may prioritize solubility over luminescence .

Key Observations :

Physical and Spectral Properties

Melting points, spectral data, and solubility vary with substituents:

Key Observations :

Key Observations :

- The target compound’s ethoxyethyl group may enhance solubility for pharmaceutical or agrochemical formulations (e.g., as seen in for ethyl imidazole carboxylates) .

- Bulky substituents in iridium complexes improve OLED stability, whereas the target compound’s simpler structure may limit such applications .

Biological Activity

1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The structure of this compound includes an ethoxyethyl group and a phenyl moiety attached to the imidazole ring. This configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various imidazole derivatives, including those similar to this compound, demonstrate effective antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(1-Ethoxyethyl)-2-phenyl | S. aureus | 32 µg/mL |

| 1-(1-Ethoxyethyl)-2-phenyl | E. coli | 16 µg/mL |

| Reference Compound (Norfloxacin) | S. aureus | 8 µg/mL |

Antitumor Activity

Imidazole derivatives are also recognized for their anticancer properties. A study highlighted that similar compounds induce apoptosis in cancer cell lines by modulating apoptotic pathways, specifically increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 . This selective induction of apoptosis makes these compounds promising candidates for cancer therapy.

Table 2: Antitumor Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 1-(1-Ethoxyethyl)-2-phenyl | HeLa | 3.24 | 23 |

| Reference Compound (5-FU) | HeLa | 74.69 ± 7.85 | - |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound may disrupt cell wall synthesis or inhibit essential enzymes in microbial metabolism.

- Antitumor Mechanism : The induction of apoptosis through modulation of apoptotic proteins is a key mechanism. The increase in caspase activity further supports its role in promoting cancer cell death .

Case Studies

A recent case study investigated the efficacy of various imidazole derivatives in vitro against different cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity compared to standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.